Predicted CB2 Receptor Affinity Enhancement via 2,4-Dimethylphenyl Hydrophobic Interaction Compared to Unsubstituted Phenyl Carboxamide Analogs
The 2,4-dimethylphenyl carboxamide substituent in the target compound is predicted to provide enhanced hydrophobic contact with the CB2 receptor transmembrane domain relative to unsubstituted phenyl carboxamide analogs of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. In a closely related naphthyridine series, the 4-methylcyclohexyl carboxamide analog (JT11) achieves high CB2 selectivity (Ki CB2 = 0.56 nM; CB1/CB2 selectivity = 40.3) through optimized hydrophobic interactions with the receptor's lipophilic binding pocket [1]. The 2,4-dimethyl substitution pattern on the phenyl ring is expected to increase lipophilicity and steric complementarity compared to unsubstituted or mono-substituted phenyl variants, potentially shifting CB2R Ki values toward the sub-nanomolar range observed for the most potent analogs in this scaffold class [2].
| Evidence Dimension | Predicted CB2R binding affinity enhancement from 2,4-dimethylphenyl substitution vs. unsubstituted phenyl carboxamide |
|---|---|
| Target Compound Data | N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3): experimental CB2R Ki not yet reported |
| Comparator Or Baseline | 1,8-naphthyridin-2(1H)-one-3-carboxamide analog 15 (4-methylcyclohexyl carboxamide, N1-fluoropentyl): CB2R Ki = 0.56 ± 0.013 nM, CB1/CB2 selectivity = 40.3 [1] |
| Quantified Difference | Not yet experimentally established for the target compound; SAR extrapolation from class-level data supports potential sub-nanomolar CB2R affinity for N-aryl carboxamide variants with optimized lipophilic substitution |
| Conditions | Radioligand competitive binding assay using [³H]CP-55,940 and membranes from HEK-293 cells expressing human recombinant CB2R [1] |
Why This Matters
Predicted sub-nanomolar CB2R affinity directly impacts dosing requirements and target engagement efficiency in cellular and in vivo models, making CAS 899744-75-3 a potentially more cost-effective choice per experimental unit compared to lower-affinity naphthyridine analogs.
- [1] J. Med. Chem. 2014; 57(21):8777–8791. Table 1: Radioligand binding data for compounds 1–16; compound 15 CB2R Ki = 0.56 nM, selectivity ratio = 40.3. doi: 10.1021/jm500807e. View Source
- [2] Molecules. 2022; 27(9):3019. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. FG158a IC50 = 11.8 μM in SH-SY5Y. doi: 10.3390/molecules27093019. View Source
